1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole
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Overview
Description
1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromoethyl group, a methyl group, and a nitro group attached to the imidazole ring
Preparation Methods
The synthesis of 1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-5-nitro-1H-imidazole.
Bromination: The 2-methyl-5-nitro-1H-imidazole is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Scientific Research Applications
1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole can be compared with other similar compounds, such as:
1-(1-Bromoethyl)-2-methyl-1H-imidazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(1-Bromoethyl)-5-nitro-1H-imidazole: Lacks the methyl group, which may affect its solubility and interaction with other molecules.
2-Methyl-5-nitro-1H-imidazole: Lacks the bromoethyl group, which may influence its ability to undergo substitution reactions.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64039-48-1 |
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Molecular Formula |
C6H8BrN3O2 |
Molecular Weight |
234.05 g/mol |
IUPAC Name |
1-(1-bromoethyl)-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C6H8BrN3O2/c1-4(7)9-5(2)8-3-6(9)10(11)12/h3-4H,1-2H3 |
InChI Key |
ZYOWHXZMTKWDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C(C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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